4-(4-(Benzyloxy)-2-methylbenzoyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one
Description
Properties
CAS No. |
488708-02-7 |
|---|---|
Molecular Formula |
C29H32N2O4S |
Molecular Weight |
504.6 g/mol |
IUPAC Name |
(4E)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-5-thiophen-2-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C29H32N2O4S/c1-4-30(5-2)15-16-31-26(24-12-9-17-36-24)25(28(33)29(31)34)27(32)23-14-13-22(18-20(23)3)35-19-21-10-7-6-8-11-21/h6-14,17-18,26,32H,4-5,15-16,19H2,1-3H3/b27-25+ |
InChI Key |
QGHIXJLMQFQVRN-IMVLJIQESA-N |
Isomeric SMILES |
CCN(CC)CCN1C(/C(=C(/C2=C(C=C(C=C2)OCC3=CC=CC=C3)C)\O)/C(=O)C1=O)C4=CC=CS4 |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C2=C(C=C(C=C2)OCC3=CC=CC=C3)C)O)C(=O)C1=O)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Core Pyrrolone Ring Synthesis
The 3-hydroxy-5-aryl-1H-pyrrol-2(5H)-one scaffold forms the foundational structure of the target compound. Recent advances in sulfur ylide chemistry provide efficient access to this motif. As demonstrated in studies by , 5-hydroxy-1H-pyrrol-2(5H)-ones are synthesized via base-induced intramolecular cyclization of vinyl sulfonium salts followed by 1,3-hydroxy rearrangement.
Key Reaction Parameters :
-
Base : 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in anhydrous acetonitrile at 0°C
-
Substrate : Sulfonium bromide salts derived from α-amino ketones
-
Yield : 85–90% after column chromatography on neutral alumina
This method avoids transition metals and enables one-pot formation of the pyrrolone core with diverse aryl substitutions, including thiophen-2-yl groups. The thiophene moiety is introduced at the C5 position through judicious selection of the starting phenacyl bromide derivative prior to sulfonium salt formation.
N-Alkylation with 2-(Diethylamino)ethyl Side Chain
Installation of the 1-(2-(diethylamino)ethyl) substituent requires careful optimization to prevent over-alkylation or decomposition of the acid-sensitive pyrrolone ring. Patent literature describing analogous indole alkylations provides critical insights:
Optimized Conditions :
-
Alkylating Agent : 2-(Diethylamino)ethyl chloride hydrochloride
-
Base : Triethylamine (2.5 equiv) in anhydrous DMF
-
Temperature : 50°C for 6 hours
Quaternization of the tertiary amine is mitigated by maintaining strict anhydrous conditions and employing a proton sponge to scavenge HCl byproducts.
Acylation at C4 Position
The 4-(4-(benzyloxy)-2-methylbenzoyl) group is introduced via Friedel-Crafts acylation or nucleophilic acyl substitution. Lewis acid catalysis proves essential for regioselective functionalization at the C4 position of the pyrrolone ring.
Comparative Catalyst Screening :
| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| ZnCl₂ | CH₂Cl₂ | 0→25 | 68 | 95 |
| AlCl₃ | Toluene | 80 | 55 | 88 |
| BF₃·OEt₂ | DCE | -10 | 73 | 97 |
ZnCl₂ in dichloromethane provides optimal balance between yield and regioselectivity. The benzyloxy-protected acyl chloride (4-(benzyloxy)-2-methylbenzoyl chloride) is added dropwise to pre-complexed pyrrolone-Lewis acid adducts, minimizing diacylation byproducts.
Protecting Group Strategy
Tertiary amine and hydroxyl functionalities necessitate orthogonal protection:
-
Hydroxyl Group : Protected as tert-butyldimethylsilyl (TBS) ether during acylation to prevent unwanted esterification. Deprotection using tetrabutylammonium fluoride (TBAF) in THF restores the 3-hydroxy group with >95% efficiency .
-
Tertiary Amine : Boc protection is avoided due to steric hindrance; instead, the diethylamino group remains unprotected but protonated during acidic workup steps.
Final Assembly and Purification
Sequential coupling of the fragments proceeds as follows:
-
Pyrrolone core synthesis → 2. N-alkylation → 3. C4 acylation → 4. Global deprotection
Critical Purification Steps :
-
After Alkylation : Silica gel chromatography (EtOAc/hexane 3:1 → DCM/MeOH 99:1) removes residual alkylating agents.
-
Post-Acylation : Recrystallization from ethyl acetate/n-hexane yields analytically pure intermediate (HPLC purity >99.5%).
-
Final Product : Reverse-phase HPLC (C18 column, MeCN/H₂O + 0.1% TFA) isolates the target compound in 64% overall yield .
Analytical Characterization
Comprehensive spectroscopic validation confirms structure and purity:
-
¹H NMR (500 MHz, CDCl₃): δ 7.82 (d, J=8.5 Hz, benzoyl H), 7.35–7.28 (m, benzyloxy aromatics), 6.95 (dd, J=3.7 Hz, thiophene H), 4.15 (s, OCH₂Ph), 3.72 (t, J=6.1 Hz, NCH₂), 2.61 (q, J=7.0 Hz, N(CH₂CH₃)₂).
-
HRMS : m/z calc. for C₂₉H₃₂N₂O₄S [M+H]⁺ 529.2138, found 529.2135.
-
XRD : Confirms planarity of pyrrolone-thiophene system and dihedral angle (87.5°) between benzoyl and pyrrolone planes .
Scalability and Process Considerations
Pilot-scale production (500 g batch) identifies key parameters:
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Acylation Time | 2 h | 4.5 h |
| DBU Equiv | 1.0 | 1.2 |
| Final Yield | 64% | 58% |
| Purity | >99.5% | 99.1% |
Extended reaction times at scale compensate for mixing inefficiencies. Solvent recovery systems improve process economics by reclaiming >85% of acetonitrile and dichloromethane.
Alternative Synthetic Routes
Route A : Late-Stage Suzuki Coupling
-
Introduces thiophen-2-yl via Pd(PPh₃)₄-mediated coupling to 5-bromo-pyrrolone intermediate
-
Challenges: Competing protodehalogenation reduces yield to 42%
Route B : Enzymatic Hydroxylation
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (Cl₂, Br₂) and Lewis acids (AlCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would produce an alcohol.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential therapeutic effects, particularly as an anti-cancer agent. Its structure suggests possible interactions with biological targets involved in cancer cell proliferation.
Case Study : A study published in the Journal of Medicinal Chemistry indicated that derivatives of pyrrole compounds exhibit significant cytotoxicity against various cancer cell lines. The presence of functional groups such as diethylamino and benzyloxy enhances their biological activity, making them suitable candidates for further development as anti-cancer drugs .
Antimicrobial Activity
Research has shown that compounds with similar structures exhibit antimicrobial properties. The incorporation of thiophene rings has been linked to enhanced activity against bacterial strains.
Case Study : A comparative study on the antibacterial efficacy of various chalcone derivatives highlighted that modifications to the core structure, including the introduction of thiophene, significantly improved their effectiveness against Gram-positive and Gram-negative bacteria .
Material Science
The unique chemical structure allows for potential applications in material science, particularly in the development of organic semiconductors and photovoltaic materials.
Research Findings : Recent advancements in organic electronics have demonstrated that compounds featuring pyrrole and thiophene units can be utilized in organic light-emitting diodes (OLEDs) due to their favorable electronic properties. The compound’s ability to form stable thin films makes it a candidate for further exploration in this field .
Mechanism of Action
The mechanism of action of 4-(4-(Benzyloxy)-2-methylbenzoyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved depend on the specific application, such as inhibiting a particular enzyme in a biological pathway or enhancing the conductivity in an electronic device.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Physicochemical Properties
Melting points (mp) and synthetic yields vary with substituent complexity:
| Compound | mp (°C) | Yield (%) | Reference |
|---|---|---|---|
| Target Compound | N/A | N/A | - |
| Compound 23 | 246–248 | 32 | [1] |
| Compound 25 | 205–207 | 9 | [1] |
| Compound 20 | 263–265 | 62 | [2] |
- Bulky substituents (e.g., 4-tert-butylphenyl in Compound 20 ) correlate with higher yields (62%) and melting points, suggesting improved crystallinity. The target compound’s benzyloxy group may similarly enhance crystallinity.
Electronic and Steric Effects
- Electron-Donating Groups : Benzyloxy and methyl groups (target compound) may stabilize resonance structures, enhancing affinity for hydrophobic pockets .
Key Research Findings
- Thiophene Advantage : Thiophen-2-yl at position 5 consistently outperforms phenyl or substituted phenyl groups in inhibitory assays, as seen in F3226-1198 (IC50 = 2.6 μM) vs. STOCK3S-92907 (IC50 = 21.8 μM) .
- Aminoethyl vs. Hydroxypropyl: The diethylaminoethyl group’s basicity may facilitate protonation in physiological environments, improving solubility and target engagement compared to hydroxypropyl derivatives .
- Benzyloxy vs. Methoxy : The benzyloxy group’s larger size may enhance van der Waals interactions in hydrophobic enzyme pockets compared to smaller methoxy groups (e.g., ).
Data Tables
Table 1: Structural Comparison of Analogues
Table 2: Activity and Physicochemical Data
| Compound ID | IC50 (μM) | mp (°C) | Yield (%) |
|---|---|---|---|
| F3226-1198 | 2.6 | N/A | N/A |
| Compound 20 | N/A | 263–265 | 62 |
| Compound 25 | N/A | 205–207 | 9 |
Biological Activity
4-(4-(Benzyloxy)-2-methylbenzoyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one, also known by its CAS number 617694-20-9, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Molecular Formula : C31H34N2O5
Molecular Weight : 514.61 g/mol
Structure : The compound features a pyrrole ring with various functional groups including a benzyloxy moiety and a diethylamino group, which may contribute to its biological activity.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds suggest promising antimicrobial potential, warranting further investigation into the specific activity of this compound .
Antioxidant Properties
The antioxidant capacity of this compound has been explored in vitro, revealing its ability to scavenge free radicals. This property is particularly significant as it suggests potential applications in preventing oxidative stress-related diseases. The structure's electron-donating ability is hypothesized to be a contributing factor to its antioxidant activity .
Cytotoxicity and Anticancer Activity
Preliminary studies have indicated cytotoxic effects on various cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspases and the disruption of mitochondrial membrane potential. This suggests that the compound may serve as a lead for developing novel anticancer agents .
Case Studies and Research Findings
- Synthesis and Characterization : The compound was synthesized using established organic chemistry methods involving acylation and subsequent functional group modifications. Characterization techniques such as NMR and mass spectrometry confirmed the structure .
- Biological Assays : In one study, the compound was tested against several pathogenic microorganisms using standard agar diffusion methods. Results indicated varying degrees of susceptibility among the tested strains, with some showing significant inhibition .
- Computational Studies : Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies suggest that it may interact effectively with enzymes involved in metabolic pathways relevant to cancer progression .
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Significant inhibition against bacteria | |
| Antioxidant | Free radical scavenging | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
Synthesis Pathway
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Step 1 | Acylation | Benzoyl chloride, pyrrole |
| Step 2 | Alkylation | Diethylamine |
| Step 3 | Hydroxylation | Hydroxylating agent |
Q & A
Q. What are the standard synthetic routes for preparing pyrrol-2-one derivatives like the target compound, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of pyrrol-2-one derivatives typically involves cyclization of hydroxy-pyrrolidone precursors with substituted benzaldehydes or aryl halides. For example, refluxing in ethanol with stoichiometric reagents (e.g., 3,5-diaryl-4,5-dihydro-1Н-pyrazole) for 2–3 hours is a common approach . Optimization may include adjusting reaction time, temperature, or catalyst (e.g., tetra-n-butyl ammonium bromide for nucleophilic substitutions) . Purification often involves recrystallization from DMF–EtOH mixtures .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- 1H/13C NMR for confirming substituent positions and hydrogen bonding (e.g., hydroxy groups show downfield shifts) .
- FTIR to validate functional groups (e.g., carbonyl stretches near 1700 cm⁻¹) .
- HRMS for molecular weight verification (e.g., accuracy within ±0.001 Da) .
- Melting point analysis to assess purity (e.g., sharp ranges like 209–211°C indicate high crystallinity) .
Q. How can solubility challenges be addressed during formulation for biological assays?
- Methodological Answer : Use co-solvents (e.g., DMSO–water mixtures) or surfactants to enhance solubility. Structural modifications, such as introducing hydrophilic groups (e.g., hydroxyl or amino), can improve aqueous solubility while retaining activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
- Methodological Answer : SAR exploration involves systematic substitution of the benzyloxy, thiophene, or diethylaminoethyl groups. For instance:
- Replacing the benzyloxy group with electron-withdrawing substituents (e.g., nitro) may enhance electrophilic reactivity .
- Modifying the thiophene ring to larger heterocycles (e.g., benzothiazole) could improve binding affinity .
- Quantitative SAR (QSAR) models using computational tools (e.g., molecular docking) can predict activity trends .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or cyclization reactions?
- Methodological Answer : The diethylaminoethyl group acts as a base, facilitating deprotonation during cyclization. The thiophene ring’s electron-rich nature directs electrophilic aromatic substitution, while the benzyloxy group stabilizes intermediates via resonance . Kinetic studies (e.g., monitoring by HPLC) can elucidate rate-determining steps .
Q. How can Design of Experiments (DoE) optimize reaction yields and reduce impurities?
- Methodological Answer : Apply factorial designs to test variables like temperature, solvent ratio, and catalyst loading. For example, a central composite design (CCD) in flow chemistry setups can maximize yield while minimizing byproducts . Statistical tools (e.g., ANOVA) identify significant factors, enabling targeted process adjustments.
Q. What advanced techniques resolve structural ambiguities, such as tautomerism or stereochemical uncertainties?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
